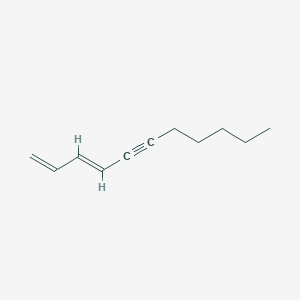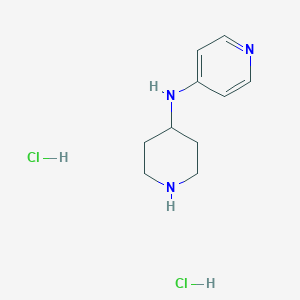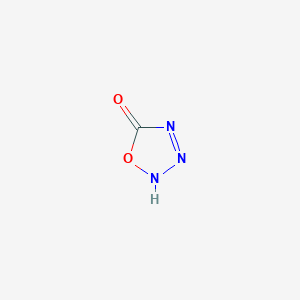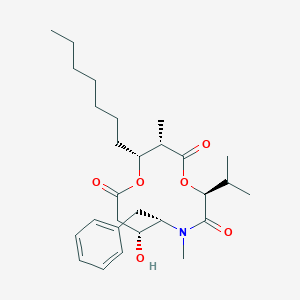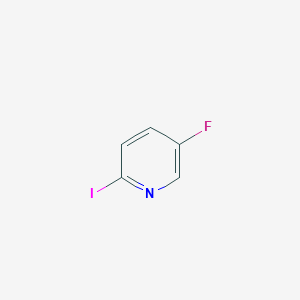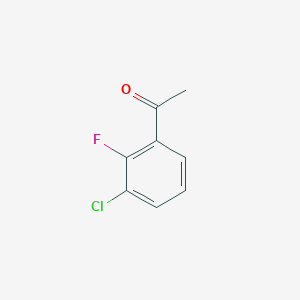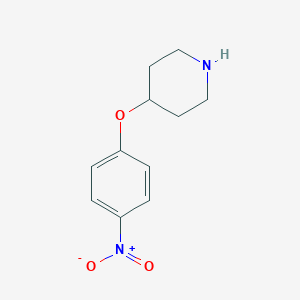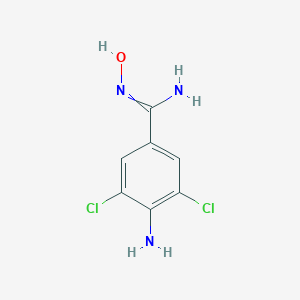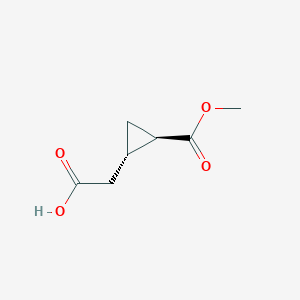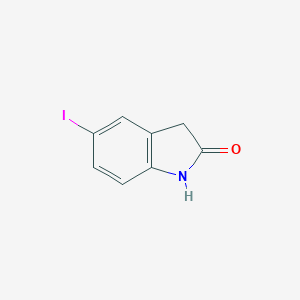
5-Iodoindolin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoindolin-1-ones, which are structurally related to 5-Iodoindolin-2-one, can be achieved through several methods. Phosphazene superbase-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides leads to isoindolin-1-ones in a regio- and stereoselective manner, providing an efficient route to these compounds (Mehta & Brahmchari, 2019). Additionally, iodoaminocyclization has been utilized for the synthesis of isoindolin-1-ones through BuLi-mediated reactions, achieving good yields and Z-stereochemistry across the C═C bond (Brahmchari, Verma, & Mehta, 2018).
Molecular Structure Analysis
The crystal structure of 1-ethyl-5-iodoindolin-2-one provides insight into the molecular arrangement and interactions within the compound. Molecules are arranged in columns and interact via intermolecular hydrogen bonds and iodine contacts, forming a one-dimensional zigzag chain (Zhang et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of isoindolin-1-ones involves various transformations. For instance, palladium-catalyzed cycloaminocarbonylation has been used to synthesize 1-isoindolinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Marosvölgyi-Haskó et al., 2011). Moreover, copper-catalyzed reactions have facilitated the synthesis of substituted 3-methyleneisoindolin-1-ones, demonstrating the reactivity of the isoindolinone ring system (Gogoi et al., 2014).
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Indole derivatives, including 5-Iodoindolin-2-one, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested for their biological activity using appropriate assays .
- Results or Outcomes : The results or outcomes also depend on the specific biological activity being targeted. For example, some indole derivatives have shown inhibitory activity against influenza A .
In addition, a hybrid of indolin-2-one and nitroimidazole has been found to be effective against Staphylococcus aureus strains . This compound demonstrated remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 .
-
Antibacterial Activity
- Summary of the Application : A hybrid of indolin-2-one and nitroimidazole has been found to be effective against Staphylococcus aureus strains . This compound demonstrated remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested for its antibacterial activity using appropriate assays .
- Results or Outcomes : The compound showed potent activities against aerobic bacteria . This suggests a different, yet undiscovered mode of action .
-
Host-Microbiota Interaction
- Summary of the Application : The gut microbiota produces a variety of bioactive molecules that facilitate host-microbiota interaction. Indole and its metabolites, including indolin-2-one, are focused as possible biomarkers for various diseases .
- Methods of Application or Experimental Procedures : The metabolism and distribution of indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one were investigated. A high dose of indole was orally administered into C57BL/6J mice and the concentrations of indole metabolites in the brain, liver, plasma, large and small intestines, and cecum were measured at multiple time points using HPLC/MS .
- Results or Outcomes : Absorption in 30 min and full metabolization in 6 h were established. Furthermore, indole, indolin-2-one, and 3-hydroxiindolin-2-one, but not isatin, were found in the brain .
Safety And Hazards
Zukünftige Richtungen
Indolin-2-one derivatives, including potentially 5-Iodoindolin-2-one, have shown promising results in various studies . For instance, indolin-2-one nitroimidazole antibiotics exhibited potent activities against aerobic bacteria and impaired resistance development . This suggests that these compounds could be further explored for their potential applications in mitigating resistance in the treatment of bacterial infections .
Eigenschaften
IUPAC Name |
5-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHEVFTQPMOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431625 | |
| Record name | 5-IODOINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoindolin-2-one | |
CAS RN |
193354-13-1 | |
| Record name | 5-IODOINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodoindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
